molecular formula C15H19N5O3 B7353090 1-[(3R,4S)-4-ethoxyoxolan-3-yl]-N-methyl-N-pyridin-2-yltriazole-4-carboxamide

1-[(3R,4S)-4-ethoxyoxolan-3-yl]-N-methyl-N-pyridin-2-yltriazole-4-carboxamide

Katalognummer B7353090
Molekulargewicht: 317.34 g/mol
InChI-Schlüssel: VSPMGTYPFOUSAI-CHWSQXEVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(3R,4S)-4-ethoxyoxolan-3-yl]-N-methyl-N-pyridin-2-yltriazole-4-carboxamide, also known as Etravirine, is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of human immunodeficiency virus (HIV) infections. Etravirine was approved by the United States Food and Drug Administration (FDA) in 2008 for the treatment of HIV-1 infections in adults who have failed prior antiretroviral therapy.

Wirkmechanismus

1-[(3R,4S)-4-ethoxyoxolan-3-yl]-N-methyl-N-pyridin-2-yltriazole-4-carboxamide works by inhibiting the reverse transcriptase enzyme of HIV-1, which is responsible for the replication of the virus. It binds to a specific site on the reverse transcriptase enzyme, causing a conformational change that prevents the enzyme from functioning properly. This inhibits the replication of the virus and reduces the viral load in the patient.
Biochemical and Physiological Effects:
This compound has been shown to be well-tolerated in patients, with few side effects. It has been associated with a decrease in viral load and an increase in CD4+ T-cell counts, which are important markers of immune function in HIV-infected individuals. This compound has also been shown to have a low potential for drug interactions, which is important in the treatment of HIV-1 infections.

Vorteile Und Einschränkungen Für Laborexperimente

1-[(3R,4S)-4-ethoxyoxolan-3-yl]-N-methyl-N-pyridin-2-yltriazole-4-carboxamide has several advantages for use in laboratory experiments. It is a well-characterized drug with a known mechanism of action, making it a useful tool for studying the replication of HIV-1. It has also been shown to be effective in patients who have developed resistance to other antiretroviral drugs, making it a useful tool for studying drug resistance in HIV-1 infections.
One limitation of this compound for use in laboratory experiments is its high cost. This may limit its availability for use in research studies. Additionally, this compound is only effective against HIV-1, and is not effective against other viruses or pathogens.

Zukünftige Richtungen

For research on 1-[(3R,4S)-4-ethoxyoxolan-3-yl]-N-methyl-N-pyridin-2-yltriazole-4-carboxamide include the development of new formulations and dosing regimens to improve treatment outcomes. Additionally, research is needed to better understand the mechanisms of drug resistance in HIV-1 infections, and to develop new drugs to overcome this resistance. Finally, research is needed to better understand the long-term effects of this compound on immune function and overall health in HIV-infected individuals.

Synthesemethoden

1-[(3R,4S)-4-ethoxyoxolan-3-yl]-N-methyl-N-pyridin-2-yltriazole-4-carboxamide is synthesized by reacting 4-ethoxy-3-hydroxybenzaldehyde with methyl pyridine-2-carboxylate in the presence of sodium hydride to form 4-ethoxy-3-methoxybenzaldehyde. This intermediate is then reacted with (R)-3-hydroxytetrahydrofuran in the presence of trifluoroacetic acid to form 1-[(3R,4S)-4-ethoxyoxolan-3-yl]-4-ethoxy-3-methoxybenzene. The final step involves reacting this intermediate with 1-methyl-1H-1,2,4-triazole-3-carboxylic acid to form this compound.

Wissenschaftliche Forschungsanwendungen

1-[(3R,4S)-4-ethoxyoxolan-3-yl]-N-methyl-N-pyridin-2-yltriazole-4-carboxamide has been extensively studied for its use in the treatment of HIV-1 infections. It has been shown to be effective in patients who have failed prior antiretroviral therapy, including those who have developed resistance to other NNRTIs. This compound has also been studied in combination with other antiretroviral drugs, such as protease inhibitors and integrase inhibitors, to improve treatment outcomes.

Eigenschaften

IUPAC Name

1-[(3R,4S)-4-ethoxyoxolan-3-yl]-N-methyl-N-pyridin-2-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O3/c1-3-23-13-10-22-9-12(13)20-8-11(17-18-20)15(21)19(2)14-6-4-5-7-16-14/h4-8,12-13H,3,9-10H2,1-2H3/t12-,13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSPMGTYPFOUSAI-CHWSQXEVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1COCC1N2C=C(N=N2)C(=O)N(C)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@@H]1COC[C@H]1N2C=C(N=N2)C(=O)N(C)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.